LogP Comparison: Lipophilicity of Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate vs. Corresponding Acid
The lipophilicity of Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate is quantified by its calculated LogP of 1.718 [1]. This value is in stark contrast to its hydrolyzed derivative, 4-(1H-pyrazol-1-ylmethyl)benzoic acid (CAS 160388-53-4), which exhibits a significantly lower LogP of approximately 1.6296 . The difference of ~0.09 LogP units, while seemingly small, can translate to a measurable impact on membrane permeability and solubility. The ester form's higher LogP indicates a greater propensity for passive diffusion across lipid bilayers, a crucial parameter for cell-based assays and oral bioavailability in drug discovery programs [2]. Selecting the ester over the acid is therefore a strategic choice for studies where neutral, more membrane-permeable probes are required.
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 1.718 |
| Comparator Or Baseline | 4-(1H-pyrazol-1-ylmethyl)benzoic acid (LogP = 1.6296) |
| Quantified Difference | +0.088 LogP units (higher lipophilicity) |
| Conditions | Predicted values (ACD/Labs or similar software) |
Why This Matters
This quantifiable difference in lipophilicity provides a scientific basis for selecting the ester for applications requiring enhanced membrane permeability, thereby reducing trial-and-error in assay development.
- [1] Molbase. methyl 4-(pyrazol-1-ylmethyl)benzoate. Calculated LogP. Accessed 2026. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
